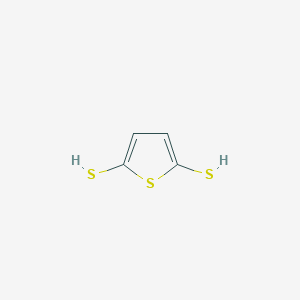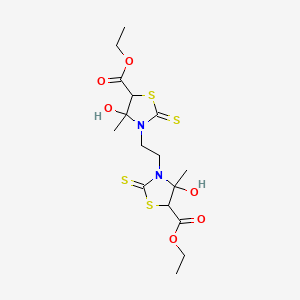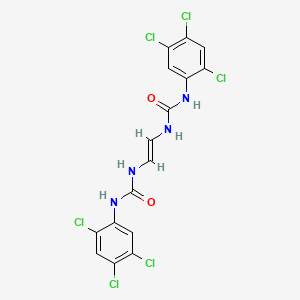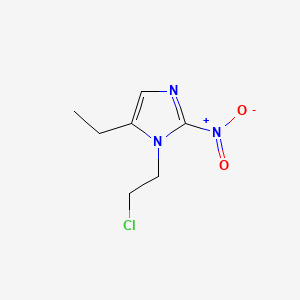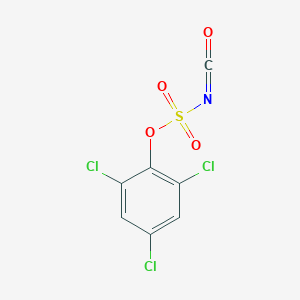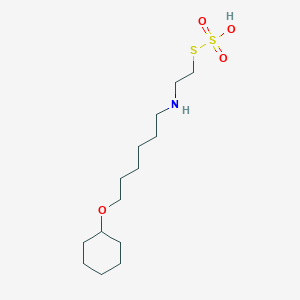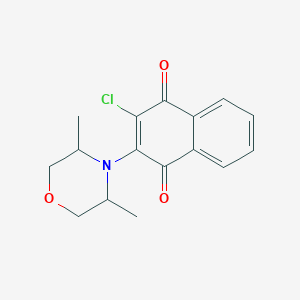
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is a synthetic organic compound belonging to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with 3,5-dimethylmorpholine under controlled conditions. The reaction is carried out in an anhydrous environment to prevent hydrolysis and other side reactions. The mixture is usually stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining consistency in product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interfere with cellular processes.
Industry: It is used in the development of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione involves its interaction with cellular components. The compound can disrupt cellular membranes, leading to increased permeability and leakage of cellular contents. It can also interfere with enzymatic activities by forming covalent bonds with active sites, thereby inhibiting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,3-Dichloro-1,4-naphthoquinone
- 2-Methylamino-3-chloro-1,4-naphthoquinone
- 2,3-Dibromonaphthalene-1,4-dione
Uniqueness
2-Chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione is unique due to the presence of the 3,5-dimethylmorpholine moiety, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
22359-31-5 |
|---|---|
Molekularformel |
C16H16ClNO3 |
Molekulargewicht |
305.75 g/mol |
IUPAC-Name |
2-chloro-3-(3,5-dimethylmorpholin-4-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H16ClNO3/c1-9-7-21-8-10(2)18(9)14-13(17)15(19)11-5-3-4-6-12(11)16(14)20/h3-6,9-10H,7-8H2,1-2H3 |
InChI-Schlüssel |
JGYJREAOLDRIGO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1COCC(N1C2=C(C(=O)C3=CC=CC=C3C2=O)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(3-Chlorophenyl)methylidene]-9H-fluorene](/img/structure/B14701749.png)
![Bicyclo[4.2.2]deca-2,4,7-triene](/img/structure/B14701753.png)
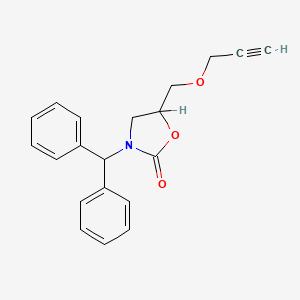
![2-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2-phenylethyl acetate](/img/structure/B14701764.png)

